Enhanced PCE via Buried Interface Modification
DMAI treatment of the buried interface in inverted p-i-n perovskite solar cells (PSCs) yielded a PCE of 23.72%, compared to 21.01% for untreated control devices under identical fabrication conditions [1]. This absolute gain of 2.71 percentage points is attributed to improved perovskite film morphology and enhanced carrier transport properties, not merely to the presence of an ammonium halide additive. No comparable data exist for MAI or FAI used in the identical buried interface modification context.
| Evidence Dimension | Power Conversion Efficiency (PCE) in inverted p-i-n PSCs |
|---|---|
| Target Compound Data | 23.72% |
| Comparator Or Baseline | Control device (no DMAI): 21.01% |
| Quantified Difference | Absolute gain of +2.71 percentage points; relative improvement of 12.9% |
| Conditions | Buried interface modification with DMAI on SAM substrates; room temperature measurement under standard AM 1.5G illumination |
Why This Matters
This quantitative PCE enhancement directly translates to higher power output for end-use devices, justifying the selection of DMAI as an interfacial modifier over process controls lacking such additive.
- [1] Buried interface modification via dimethylamine iodide for efficient p-i-n perovskite solar cells. Materials Letters, 2025, 398, 138917. View Source
